Melatonin Methoxy-d3
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Overview
Description
Melatonin Methoxy-d3, also known as C13H16N2O2, is a compound with a molecular weight of 235.30 g/mol . It is a variant of melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles . The molecular formula of Melatonin Methoxy-d3 is C13H16N2O2 . The IUPAC name for this compound is N - [2- [5- (trideuteriomethoxy)-1 H -indol-3-yl]ethyl]acetamide .
Synthesis Analysis
The synthesis of melatonin, including Melatonin Methoxy-d3, involves a four-step reaction with L-tryptophan being one of the crucial precursors . The enzymes involved in melatonin synthesis have low specificity and catalytic efficiency. Enhancing enzyme activity through site-directed mutation, directed evolution, or promotion of cofactor synthesis can increase the metabolic flow and promote microbial melatonin production .
Molecular Structure Analysis
The molecular structure of Melatonin Methoxy-d3 includes a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of the compound is 235.140007995 g/mol, and it has a monoisotopic mass of 235.140007995 g/mol . The compound has a topological polar surface area of 54.1 Ų and a heavy atom count of 17 .
Physical And Chemical Properties Analysis
Melatonin Methoxy-d3 has several computed properties. It has a molecular weight of 235.30 g/mol and an XLogP3 of 0.8 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 and an exact mass of 235.140007995 g/mol . Its complexity is calculated to be 270 .
Scientific Research Applications
Neuroprotection and Brain Health : Melatonin has been studied for its neuroprotective properties. It has shown potential in treating central nervous system disorders, particularly stroke, due to its ability to act as a free radical scavenger and antioxidant (Watson et al., 2016).
Sleep and Circadian Rhythm Regulation : Melatonin is well-known for its role in sleep regulation and the treatment of sleep disorders. It activates MT1 and MT2 melatonin receptors, influencing sleep and circadian rhythms (Liu et al., 2016).
Cancer Therapy : Research has explored melatonin's role in cancer therapy, particularly its potential as an adjuvant in cancer treatment due to its antioxidant properties and ability to regulate cell cycle (Fernández-Palanca et al., 2021).
Antioxidant and Anti-inflammatory Effects : Melatonin's potent antioxidant and anti-inflammatory properties have been investigated for therapeutic applications in various conditions, including sepsis and septic injury (Hu et al., 2017).
Radioprotection : Melatonin has been studied for its radioprotective effects, particularly in the context of ionizing radiation and its potential use in cancer radiotherapy (Vijayalaxmi et al., 2004).
Plant Physiology : Interestingly, melatonin also plays a role in plant physiology, affecting processes like flowering and stress responses in plants (Kolar et al., 2003).
Management of Viral Infections : Melatonin's immunomodulatory and antioxidant properties have led to its investigation in the management of viral infections (Boga et al., 2012).
Skeletal Muscle Regulation : Research indicates that melatonin could play a regulatory role in skeletal muscle, influencing muscle development and regeneration (Chen et al., 2020).
properties
CAS RN |
60418-64-6 |
---|---|
Product Name |
Melatonin Methoxy-d3 |
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
235.301 |
IUPAC Name |
N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |
InChI Key |
DRLFMBDRBRZALE-BMSJAHLVSA-N |
SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
synonyms |
N-[2-[5-(methoxy-d3)-1H-indol-3-yl]ethyl]-acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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